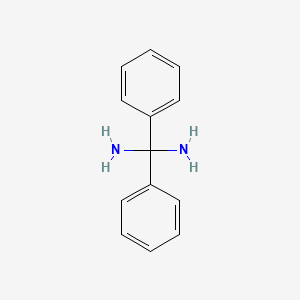

Methanediamine, 1,1-diphenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

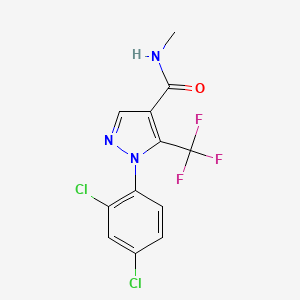

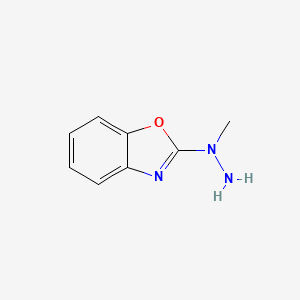

“Methanediamine, 1,1-diphenyl-” is a chemical compound with the molecular formula C13H14N2 . It is related to “1,1-Diphenyl-N-(trimethylsilyl)methanimine” which has the molecular formula C16H19NSi .

Synthesis Analysis

The synthesis of methanediamine has been a subject of theoretical scrutiny . In a study, low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons, simulating the conditions within cold molecular clouds . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .Molecular Structure Analysis

The molecular structure of “Methanediamine, 1,1-diphenyl-” is based on the molecular formula C13H14N2 . Methanediamine is the simplest molecule to contain the NCN moiety .Chemical Reactions Analysis

The chemical reactions involving methanediamine have been studied in the context of astrochemistry . Methanediamine was identified in the gas phase upon sublimation, while its isomer methylhydrazine (CH3NHNH2) was not observed .未来方向

Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . This makes it a prototype system for unraveling the origin and incorporation of the NCN moiety into complex organic molecules of potential astrobiological importance .

属性

CAS 编号 |

10143-40-5 |

|---|---|

分子式 |

C13H14N2 |

分子量 |

198.26 g/mol |

IUPAC 名称 |

diphenylmethanediamine |

InChI |

InChI=1S/C13H14N2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14-15H2 |

InChI 键 |

ZZTCPWRAHWXWCH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(N)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)

![5-[2-(2-Aminopurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane](/img/structure/B8577893.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)

![Ethyl 3-[(1,3-benzothiazol-2-yl)sulfanyl]-2-oxopropanoate](/img/structure/B8577920.png)